molecular formula C13H13ClN2O3S B2938993 1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 2034223-84-0

1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2938993
CAS No.: 2034223-84-0
M. Wt: 312.77
InChI Key: ZZCBZPOREUZAMR-UHFFFAOYSA-N
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Description

1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic organic compound with diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Due to its unique molecular structure, this compound has garnered significant interest for its potential use in various biochemical pathways and therapeutic settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach begins with the chlorination of 6,7-dihydrothieno[3,2-c]pyridine. Subsequent steps include the introduction of the pyrrolidine-2,5-dione moiety and oxoethyl group through a series of nucleophilic substitution and condensation reactions. Reaction conditions often require precise control over temperature, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may leverage large-scale batch or continuous flow processes. Industrial methods often involve optimized reaction conditions, including the use of specialized reactors, automated control systems, and high-throughput purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione undergoes various chemical reactions including:

  • Oxidation

  • Reduction

  • Nucleophilic substitution

  • Electrophilic substitution

Common Reagents and Conditions: Common reagents used in reactions with this compound include strong oxidizing and reducing agents, nucleophiles such as amines and thiols, and electrophiles like alkylating agents. Reaction conditions can vary, but typical solvents include polar aprotic solvents like DMSO or DMF, with reactions conducted at ambient to elevated temperatures.

Major Products Formed: The major products formed from reactions of this compound depend on the specific reactants and conditions used. Oxidation reactions typically yield sulfoxides or sulfones, while nucleophilic substitutions can result in the replacement of the chlorine atom with various nucleophiles.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for a variety of functional group modifications, making it useful in the design of new chemical entities.

Biology: Biologically, 1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione is explored for its potential as a biochemical probe. Its ability to interact with specific molecular targets provides insights into cellular pathways and mechanisms.

Medicine: In medicine, this compound's potential therapeutic effects are investigated

Industry: Industrially, this compound is used in the development of specialized materials and compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloro and oxoethyl groups allow it to form covalent or non-covalent bonds with target molecules, thereby modulating their activity. This modulation can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrrolidine-2,5-dione

  • 1-(2-(2-bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione

  • 1-(2-(2-fluoro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Uniqueness: Compared to similar compounds, 1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione stands out due to the specific positioning and nature of its functional groups, which afford it unique reactivity and interaction profiles with molecular targets. This distinctiveness is what makes it valuable in various research and industrial applications.

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Properties

IUPAC Name

1-[2-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c14-10-5-8-6-15(4-3-9(8)20-10)13(19)7-16-11(17)1-2-12(16)18/h5H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCBZPOREUZAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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